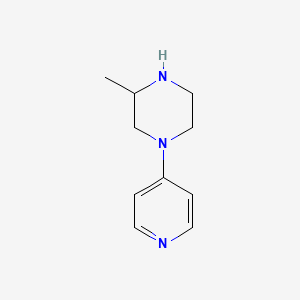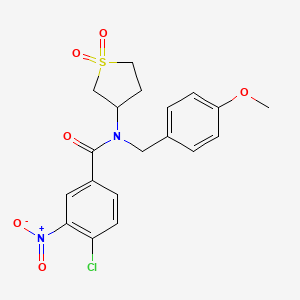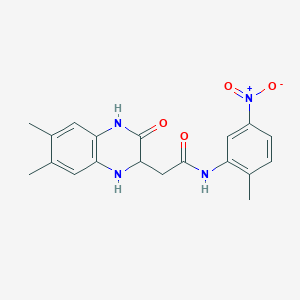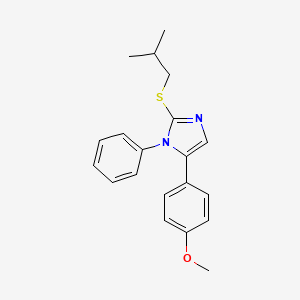
3-Methyl-1-(pyridin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(pyridin-4-yl)piperazine is a chemical compound and a derivative of piperazine . It is also known as Piperazine, 1-methyl-4-(3-pyridinyl)- . The molecular formula of this compound is C10H15N3 and it has a molecular weight of 177.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 . This indicates the presence of a pyrrolidine ring, which is a five-membered ring consisting of three carbon atoms and two nitrogen centers .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 290.2±30.0 °C and its density is predicted to be 1.067±0.06 g/cm3 . The pKa value is predicted to be 7.45±0.42 .Applications De Recherche Scientifique
- Background : 3-Methyl-1-(pyridin-4-yl)piperazine belongs to the pyrazolo[3,4-b]pyridine family, which includes both 1H- and 2H-isomers .
- Applications : It has been studied as a potential ligand for various receptors, including σ1 receptors . Further optimization may lead to novel therapeutic agents.
- Role as a Reagent : this compound serves as an intermediate and an excellent catalyst in condensation reactions .
- Other Derivatives : It has been utilized in the synthesis of 4-amino-pyridyl derivatives, benzimido isoquinoline-based derivatives, and tert-pentylphenoxyalkyl piperazine derivatives for various biological applications .
- σ1 Receptor Activity : Researchers have investigated the interaction of this compound with σ1 receptors using molecular modeling techniques .
Medicinal Chemistry and Drug Development
Catalysis and Condensation Reactions
Building Block for Derivatives
Molecular Modeling and Receptor Interaction Studies
Heterocyclic Chemistry and Tautomeric Forms
Mécanisme D'action
Target of Action
The primary targets of 3-Methyl-1-(pyridin-4-yl)piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various biological processes. H3R is involved in the regulation of neurotransmitter release, while σ1R is implicated in modulating the function of various ion channels and G-protein-coupled receptors .
Mode of Action
This compound interacts with both H3R and σ1R . The compound exhibits a high affinity towards these receptors, which is likely due to the presence of the piperidine moiety, a critical structural element for dual H3/σ1 receptor activity . The interaction between the compound and its targets leads to changes in the function of these receptors, which can result in various physiological effects .
Biochemical Pathways
Given its interaction with h3r and σ1r, it is likely that the compound affects pathways related to neurotransmitter release and the modulation of ion channels and g-protein-coupled receptors
Pharmacokinetics
The compound’s molecular weight of 17725 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with H3R and σ1R. By modulating the function of these receptors, the compound could potentially affect various physiological processes, including neurotransmitter release and ion channel function . .
Propriétés
IUPAC Name |
3-methyl-1-pyridin-4-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-13(7-6-12-9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZHIYIULRPPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2848251.png)




![5-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2848259.png)
![(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one](/img/structure/B2848260.png)
![Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2848262.png)
![N-(5-chloro-2-methoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2848263.png)


![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2848269.png)

